5-(azidomethyl)-1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazole
Overview
Description
5-(azidomethyl)-1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazole is a unique compound that has generated significant interest in the scientific community. It features an azidomethyl group, a difluoromethyl group, and a thiophen-3-yl group attached to a pyrazole ring. This combination makes it intriguing for various applications, particularly in fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Azidation of Methyl Group:
Formation of Pyrazole Ring: Condensation of appropriate hydrazine and diketone derivatives forms the 1H-pyrazole ring.
Attachment of Thiophene Ring: Thiophene can be introduced via cross-coupling reactions, such as Suzuki or Stille coupling, involving boronic acids or stannanes.
Difluoromethylation: The difluoromethyl group can be added using difluoromethylating reagents under specific conditions.
Industrial Production Methods: Scaling up these reactions requires optimization of reagents, catalysts, and solvents to ensure high yield and purity. Continuous flow techniques and batch processing can be employed for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation, leading to the formation of sulfoxides or sulfones.
Reduction: The azido group can be reduced to an amine, opening pathways for further derivatization.
Substitution: The compound's functional groups allow for various substitution reactions to modify its properties.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents like mCPBA (meta-chloroperoxybenzoic acid).
Reduction: Catalytic hydrogenation or use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be introduced under basic or acidic conditions.
Major Products:
Oxidized Derivatives: Sulfoxides and sulfones.
Reduced Derivatives: Amines.
Substituted Derivatives: Various modified pyrazole compounds based on the introduced nucleophiles.
Scientific Research Applications
5-(azidomethyl)-1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazole has various research applications:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Studied for its potential as a bioorthogonal reagent.
Medicine: Investigated for its antimicrobial and anticancer properties.
Industry: Explored in material sciences for its unique electronic properties.
Mechanism of Action
Mechanism:
Bioorthogonal Reactions: The azide group participates in click chemistry, forming stable triazoles.
Molecular Targets and Pathways: Potentially interacts with biological macromolecules through its reactive functional groups, influencing cellular pathways.
Comparison with Similar Compounds
5-(bromomethyl)-1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazole
5-(methyl)-1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazole
Properties
IUPAC Name |
5-(azidomethyl)-1-(difluoromethyl)-3-thiophen-3-ylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2N5S/c10-9(11)16-7(4-13-15-12)3-8(14-16)6-1-2-17-5-6/h1-3,5,9H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPLXNUXGZJYFBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NN(C(=C2)CN=[N+]=[N-])C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2N5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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